molecular formula C18H16N8O3 B2570975 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034506-17-5

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

货号: B2570975
CAS 编号: 2034506-17-5
分子量: 392.379
InChI 键: KXTKBIFCGFJBTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H16N8O3 and its molecular weight is 392.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N6O3C_{18}H_{18}N_{6}O_{3}, with a molecular weight of approximately 366.37 g/mol. The compound features multiple heterocyclic rings, including an oxadiazole and a tetrazole, which are known for their diverse biological activities.

Biological Activity Overview

Research on similar compounds suggests that this compound may exhibit several pharmacological activities:

1. Anticancer Activity

  • Compounds with oxadiazole and tetrazole moieties have shown promise in inhibiting cancer cell proliferation. For example, derivatives containing these functional groups have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell cycle progression and modulation of apoptosis-related proteins.

2. Antimicrobial Properties

  • Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens. The presence of the ethoxypyridine ring may enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth.

3. Anti-inflammatory Effects

  • The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds often exert their effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The specific mechanisms through which N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)-3-(1H-tetrazol-1-y)benzamide exerts its biological effects remain to be fully elucidated. However, based on structural analogs and functional groups present in the molecule, several potential mechanisms can be proposed:

Enzyme Inhibition

  • The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial survival. For instance, it could inhibit kinases or phosphatases that play critical roles in cell signaling pathways.

Receptor Modulation

  • Interaction with specific receptors may lead to altered cellular responses. For example, binding to G-protein coupled receptors (GPCRs) could modulate downstream signaling pathways related to inflammation or cell proliferation.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole and tetrazole moieties in this compound?

  • Methodology : The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives under mild acidic conditions. For tetrazole formation, a [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride is widely used . Multi-step protocols involving protection/deprotection of reactive groups (e.g., ethoxy-pyridine) may be required to prevent side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating intermediates .

Q. How can structural confirmation be achieved for this compound?

  • Methodology : Combine ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing oxadiazole C-O-C peaks at ~165-170 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). For crystallinity assessment, use X-ray diffraction (SHELX software for structure refinement) . IR spectroscopy identifies functional groups (e.g., tetrazole N-H stretch at ~3100 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing?

  • Methodology : Prioritize dimethyl sulfoxide (DMSO) for initial dissolution due to its high polarity. For biological assays, test solubility in phosphate-buffered saline (PBS) with <1% DMSO. Use HPLC-grade solvents (acetonitrile, methanol) for chromatographic analysis. Turbidimetry or dynamic light scattering (DLS) quantifies aggregation in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., kinases or GPCRs from the PDB). Validate force fields (CHARMM36, OPLS-AA) for ligand parameterization. Molecular dynamics simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories. Free-energy calculations (MM/PBSA) quantify binding energies, prioritizing residues with high interaction scores .

Q. What strategies resolve contradictory bioactivity data across different assay platforms?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding vs. cell-based luciferase reporter assays). Control for off-target effects via shRNA knockdown or CRISPR-Cas9 gene editing of suspected targets. Analyze dose-response curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Consider physicochemical interference (e.g., compound fluorescence in FLIPR assays) .

Q. How does the ethoxypyridine substituent influence metabolic stability in vitro?

  • Methodology : Conduct microsomal stability assays (human/rat liver microsomes, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare with analogs lacking the ethoxy group to isolate substituent effects. CYP450 inhibition assays (fluorogenic substrates) identify enzyme-specific interactions. Use hepatocyte models to assess phase II metabolism (glucuronidation/sulfation) .

Q. What crystallographic techniques optimize structure-activity relationship (SAR) studies?

  • Methodology : Co-crystallize the compound with its target protein (e.g., soaking or co-crystallization at 18–20°C). Resolve structures at ≤2.0 Å resolution using synchrotron radiation (e.g., Diamond Light Source). SHELXL refinement with anisotropic B-factors improves electron density maps for substituent orientation analysis. Compare binding modes with SAR data to prioritize regions for functionalization (e.g., tetrazole vs. oxadiazole interactions) .

Q. Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodology : Re-evaluate docking poses for induced-fit effects (e.g., protein loop movements) using flexible docking protocols. Verify ligand protonation states at physiological pH (MarvinSketch). Experimentally confirm binding via isothermal titration calorimetry (ITC) to measure ΔH and ΔS. If discrepancies persist, consider allosteric binding sites or non-competitive inhibition mechanisms .

Q. Why do solubility measurements vary between pure DMSO and aqueous buffers?

  • Methodology : DMSO disrupts hydrogen-bonding networks, artificially enhancing solubility. Quantify kinetic vs. thermodynamic solubility by comparing equilibrium (24-hour stirring) vs. rapid dilution methods. Use nephelometry to detect precipitation thresholds. Adjust buffer composition (e.g., add cyclodextrins) to mimic physiological conditions .

属性

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O3/c1-2-28-15-7-6-13(9-19-15)17-22-16(29-23-17)10-20-18(27)12-4-3-5-14(8-12)26-11-21-24-25-26/h3-9,11H,2,10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTKBIFCGFJBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。